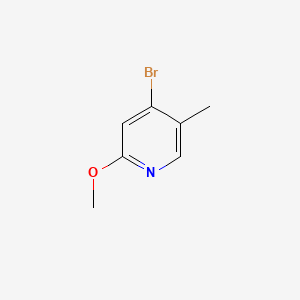

4-Bromo-2-methoxy-5-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-methoxy-5-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methoxy-5-methylpyridine is C7H8BrNO . It has a molecular weight of 202.05 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-methoxy-5-methylpyridine are not detailed in the search results, it is known to be involved in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis

4-Bromo-2-methoxy-5-methylpyridine is a solid at 20°C . It has a melting point range of 36.0 to 40.0°C . The compound should be stored at a temperature between 0-10°C .科学的研究の応用

Synthesis of Crown-Ester-Bipyridines and Viologens

4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens . This process involves sodium or nickel reductive coupling, side chain oxidation, and esterification .

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . It is used in the production of a variety of organic compounds, contributing to the diversity and complexity of organic chemistry .

Pharmaceuticals

In the pharmaceutical industry, 4-Bromo-2-methoxy-5-methylpyridine is used as a key intermediate . It plays a crucial role in the synthesis of various drugs, contributing to advancements in healthcare .

Agrochemicals

This compound is also used in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, thereby enhancing agricultural productivity .

Dyes

4-Bromo-2-methylpyridine is used in the production of dyes . These dyes have applications in various industries, including textiles, plastics, and printing .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors has been reported . This strategy starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst . The overall yield could be increased from 3.6% to 29.4% .

Basic Chemistry Research

In basic chemistry research, 4-Bromo-2-methoxy-5-methylpyridine can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . This has good applications in the basic research of methodology of transition metal catalysis .

Synthesis of Potent Inhibitors

In 2008, 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole were reported as optimized p38α MAP kinase inhibitors derived from ML3403 . The hydroxyl containing moieties at the imidazole C 2 -position may interact with the ribose and the phosphate binding site of the enzyme .

Safety and Hazards

作用機序

Target of Action

The primary target of 4-Bromo-2-methoxy-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP)^ . The hydroxyl-containing moieties at the imidazole C2-position of the compound may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase by 4-Bromo-2-methoxy-5-methylpyridine can potentially affect these biochemical pathways and their downstream effects.

Pharmacokinetics

It’s worth noting that the compound’s solubility and stability can significantly impact its bioavailability and pharmacokinetics .

特性

IUPAC Name |

4-bromo-2-methoxy-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACMFJALIRLQLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methoxy-5-methylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)

![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)